N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide
Description
N-(5-Methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is a tricyclic carboxamide derivative featuring a rigid tricyclo[4.3.1.1(3,8)]undecane core. The 5-methylisoxazole substituent introduces a heterocyclic moiety, likely influencing solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)tricyclo[4.3.1.13,8]undecane-1-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-10-4-14(18-20-10)17-15(19)16-7-11-2-3-12(8-16)6-13(5-11)9-16/h4,11-13H,2-3,5-9H2,1H3,(H,17,18,19) |
InChI Key |
ZMDMTPIUACZQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C23CC4CCC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[4.3.1.1(3,8)]undecane core can be synthesized through a Diels-Alder reaction followed by a series of cyclization steps.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction using appropriate nitrile oxides and alkenes.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic or mechanical properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Carboxamides with Varied Substituents
a. N-Benzyltricyclo[4.3.1.1(3,8)]Undecane-1-Carboxamide (BG15409)
- Structure : Replaces the 5-methylisoxazole group with a benzyl moiety.
- Molecular Formula: C₁₉H₂₅NO (MW: 283.4079) vs. C₁₆H₂₁N₃O₂ (estimated for the target compound).
- Key Differences :
b. Tricyclo[4.3.1.1(3,8)]Undecane-1-Carboxylic Acid
Heterocyclic Carboxamide Derivatives
a. Pyrazole Carboxamides (e.g., Compounds 3a–3p)
- Structure: Feature pyrazole rings instead of isoxazole, with chloro, cyano, and aryl substituents.
- Synthesis : Synthesized via EDCI/HOBt-mediated coupling (yields: 62–71%), similar to methods inferred for tricyclic carboxamides .
- Key Differences :
b. Sulfamethoxazole-Related Compounds
- Structure : Contain sulfonamide and 5-methylisoxazole groups (e.g., USP Sulfamethoxazole Related Compound A).
- Key Differences :
Azatricyclic Analogues
a. 2-Methyl-2-azatricyclo[4.3.1.0(3,8)]Decane
Data Tables
Table 1. Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight | Key Substituent | logP (Predicted) | Synthesis Yield (%) |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₂₁N₃O₂ | ~287.36 | 5-Methylisoxazole | ~2.5 | Not reported |
| N-Benzyl Derivative (BG15409) | C₁₉H₂₅NO | 283.41 | Benzyl | ~3.5 | 60–70 |
| Pyrazole Carboxamide (3a) | C₂₁H₁₅ClN₆O | 402.83 | Chloro, Cyano | ~3.0 | 68 |
| Tricyclo[4.3.1.1(3,8)]Undecane-1-Acid | C₁₂H₁₈O₂ | 194.27 | Carboxylic Acid | ~1.8 | Not reported |
Table 2. Spectroscopic Data Comparison
| Compound | IR (cm⁻¹) | ^1H-NMR (δ, ppm) | MS (ESI) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| Pyrazole Carboxamide (3b) | 3180, 2230, 1637 | 8.12 (s, 1H), 7.55–7.43 (m) | 437.1 [M+H]+ |
| N-Benzyl Derivative (BG15409) | Not reported | Not reported | 283.41 [M+H]+ (calc.) |
Research Implications
- Pharmacological Potential: The tricyclic core’s rigidity may enhance target selectivity, as seen in adamantane-derived drugs.
- Synthetic Optimization : EDCI/HOBt-mediated coupling (yields >60%) is viable for scaling production .
- Structure-Activity Relationships (SAR) : Substitution at the carboxamide position (e.g., benzyl vs. isoxazole) critically modulates lipophilicity and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
